molecular formula C15H21NO4 B5571361 N-[(2-tert-butylphenoxy)acetyl]-beta-alanine

N-[(2-tert-butylphenoxy)acetyl]-beta-alanine

Cat. No. B5571361
M. Wt: 279.33 g/mol
InChI Key: PYJDYJFWVHEJLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(2-tert-butylphenoxy)acetyl]-beta-alanine involves complex organic synthesis techniques, including the condensation of specific amino acid derivatives with selected reagents. For instance, the synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL) involves the condensation of N-bromoacetyl-beta-alanine with N alpha-Boc-L-lysine, highlighting a method to introduce specific functional groups into peptide chains (Inman et al., 1991).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements of atoms that confer unique properties. For example, the crystal structure of Nβ-tert-butyloxycarbonyl-β-alanyl-L-alanine methylamide demonstrates specific torsion angles and conformations that are common in linear peptides and derivatives of β-Ala (Bardi et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving N-[(2-tert-butylphenoxy)acetyl]-beta-alanine derivatives can be highly specific and yield products with unique chemical properties. For example, N-tert-Butanesulfinyl alpha-alkoxyaldimines, prepared from protected lactals, can undergo nucleophilic addition with Grignard reagents to produce 1,2-disubstituted beta-amino alcohols with high diastereoselectivity, demonstrating the chemical versatility of such compounds (Evans & Ellman, 2003).

Physical Properties Analysis

The physical properties of N-[(2-tert-butylphenoxy)acetyl]-beta-alanine derivatives can vary widely depending on their molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications. For example, the study of N-protected amino acids and their ternary complexes with copper(II) reveals insights into their spectroscopic behavior, indicating potential applications in materials science (Menabue et al., 1983).

Scientific Research Applications

Polymer Synthesis and Properties

Synthesis and Properties of Amino Acid-Based Polyacetylenes : Research on the synthesis of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine with various propargyl derivatives, has been conducted. These monomers underwent polymerization to afford polymers with significant molecular weights and exhibited unique properties such as large specific rotations, suggesting helical conformations. This study provides insights into the use of such compounds in developing new polymeric materials with potential applications in biomedicine and materials science (Gao, Sanda, & Masuda, 2003).

Enzyme Activity and Substrate Specificity

Unusual Extra Space at the Active Site and High Activity for Acetylated Hydroxyproline of Prolyl Aminopeptidase : A study on prolyl aminopeptidase from Serratia marcescens highlighted the enzyme's unique active site, which accommodates acetylated substrates efficiently. The research demonstrated how the enzyme's structural features enable the effective degradation of collagen fragments, potentially offering a new angle on understanding enzyme-substrate interactions and designing enzyme inhibitors (Nakajima et al., 2006).

Bioconjugation and Cross-Linking

Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine for Peptide Synthesis : This compound has been synthesized for use in solid-phase peptide synthesis, offering a method to introduce a side-chain bromoacetyl group into peptide sequences. The resulting peptides can be used for creating cyclic peptides, peptide conjugates, and polymers through thioether linkages, highlighting the compound's role in facilitating complex biochemical syntheses and potential applications in drug development and molecular biology (Inman et al., 1991).

Safety and Hazards

Sigma-Aldrich provides “N-[(2-tert-butylphenoxy)acetyl]-beta-alanine” as-is and makes no representation or warranty with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

3-[[2-(2-tert-butylphenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)11-6-4-5-7-12(11)20-10-13(17)16-9-8-14(18)19/h4-7H,8-10H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJDYJFWVHEJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid

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